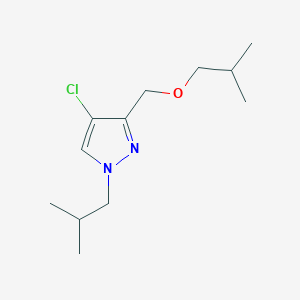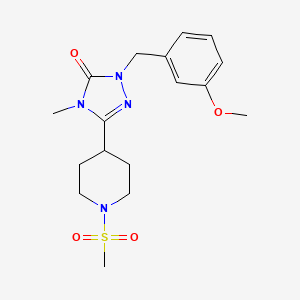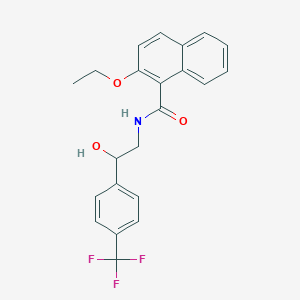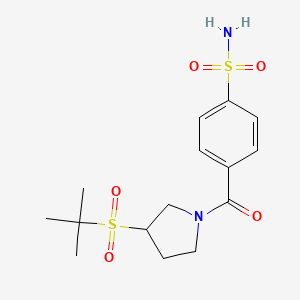
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thiophene Analogs and Carcinogenicity
One study explored thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl. The compounds synthesized, including N-(5-phenylthiophen-2-yl)acetamide, were evaluated for potential carcinogenicity. The in vitro activities indicated a potential for carcinogenicity, but the overall chemical and biological behavior raised doubts about their ability to cause tumors in vivo. This research emphasized the importance of understanding the implications of structural changes in biologically active molecules, particularly when it comes to potential carcinogenicity (Ashby et al., 1978).
Acetamide Derivatives and Toxicology
Kennedy (2001) reviewed the toxicology of various acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure. The study presented detailed information on each chemical, reflecting its biology and usage or proposed usage. The review also included expanded information on the environmental toxicology of these materials, which was not covered in previous reviews, providing a comprehensive understanding of the biological responses associated with these chemicals (Kennedy, 2001).
Advanced Oxidation Processes for Acetaminophen Degradation
A review by Qutob et al. (2022) focused on the degradation of acetaminophen using advanced oxidation processes (AOPs), an area of interest due to water scarcity and the accumulation of recalcitrance compounds in the environment. The study compiled state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways, providing valuable insights for enhancing the degradation of such compounds through AOP systems (Qutob et al., 2022).
Pharmacological Actions of Acetamide Derivatives
Several papers discuss the various pharmacological actions of acetamide derivatives. For instance, Ooi et al. (2018) reviewed the use of N-acetylcysteine, an acetamide derivative, as an adjunctive therapy for psychiatric conditions, noting its potential for modulating neurological pathways and its safe profile (Ooi et al., 2018). Minzenberg and Carter (2008) explored the neurochemical actions of modafinil (an acetamide derivative) and its effects on cognition, highlighting its distinct neurochemical profile and cognitive benefits (Minzenberg & Carter, 2008).
Environmental Protection and Adsorptive Elimination
The review by Igwegbe et al. (2021) delves into the environmental protection aspect by focusing on the adsorptive elimination of acetaminophen from water. It presents recent progress in this field, structuring the findings and discussing future perspectives, emphasizing the significance of process costing, adsorbent regeneration, and mechanistic investigations (Igwegbe et al., 2021).
特性
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-2-13-3-9-16(10-4-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-7-5-14(21)6-8-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGZRANFCTPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)


![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)
![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)


![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)


![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B3014022.png)
